

Aak1-IN-5 administration and dosage for in vivo animal studies.

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Compound of Interest

Compound Name: Aak1-IN-5

Cat. No.: B12425128

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Application Notes and Protocols for Aak1-IN-5 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and dosage of **Aak1-IN-5**, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), for preclinical animal studies, particularly in the context of neuropathic pain research.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME)[1][2]. By phosphorylating the μ 2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits, a critical process for the internalization of cell surface receptors and ligands[1][2]. Dysregulation of AAK1 activity has been implicated in the pathophysiology of several neurological conditions, including neuropathic pain, making it a promising therapeutic target[3]. **Aak1-IN-5** is a potent and selective inhibitor of AAK1 that has demonstrated efficacy in animal models of neuropathic pain.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and dosage of **Aak1-IN-5** and other relevant AAK1 inhibitors in rodent models of neuropathic pain.

Table 1: In Vivo Efficacy of **Aak1-IN-5** in a Neuropathic Pain Model

Compound	Animal Model	Species	Administration Route	Dosage Range	Observed Effect
Aak1-IN-5	Chronic Constriction Injury (CCI)	Rat	Oral (p.o.)	1 - 3 mg/kg	Reduced hyperalgesia

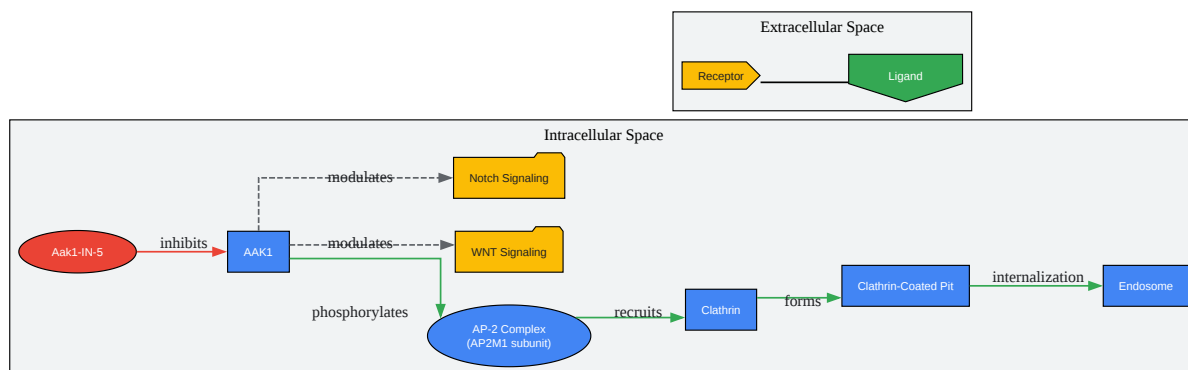
Table 2: In Vivo Efficacy of Other AAK1 Inhibitors

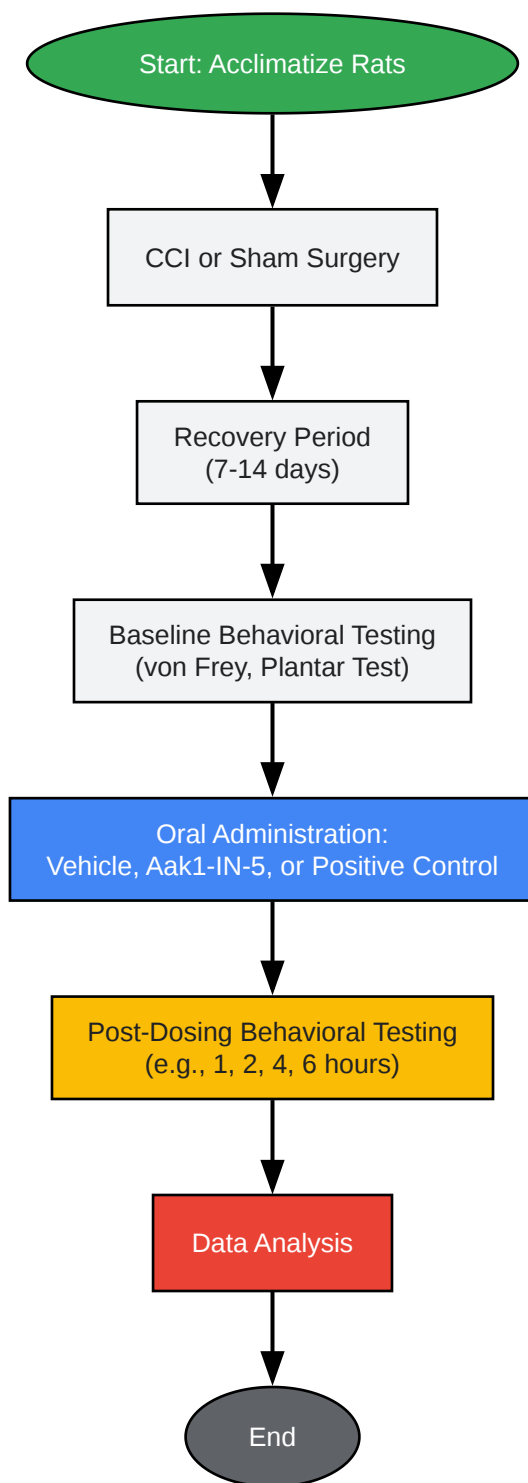
Compound	Animal Model	Species	Administration Route	Dosage Range	Observed Effect
LP-935509	Spinal Nerve Ligation (SNL)	Mouse	Oral (p.o.)	10, 30, 60 mg/kg	Reversed pain behavior
LP-935509	Chronic Constriction Injury (CCI)	Rat	Not Specified	Not Specified	Reduced evoked pain responses
BMS-911172	Chung model (neuropathic pain)	Mouse	Subcutaneous (s.c.)	60 mg/kg	Active in formalin assay
BMS-911172	Chronic Constriction Injury (CCI)	Rat	Not Specified	60 mg/kg	Reduced thermal hyperalgesia and mechanical allodynia

Signaling Pathway

AAK1 is a key regulator of intracellular trafficking. Its primary substrate is the AP2M1 subunit of the AP-2 complex. Phosphorylation of AP2M1 by AAK1 is a critical step in the maturation of

clathrin-coated pits and subsequent endocytosis. AAK1 has also been implicated in the WNT and Notch signaling pathways, which are vital for neuronal development and function.





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References

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